2-Methyl-1,8-naphthyridine-3-carbohydrazide

Overview

Description

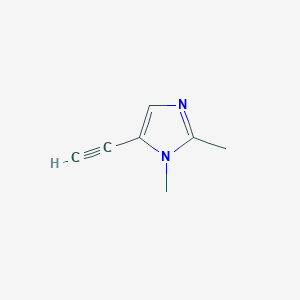

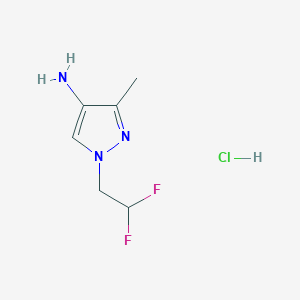

2-Methyl-1,8-naphthyridine-3-carbohydrazide is a chemical compound that has been of great interest to the scientific community due to its unique physical and chemical properties. It is an organic compound with the molecular formula C10H10N4O . The compound is a derivative of 1,8-Naphthyridine, which is a well-studied subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of this compound consists of a fused system of two pyridine rings, possessing six isomers depending on the nitrogen atom’s location . The exact mass of the compound is 144.068748264 g/mol .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 144.17 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Scientific Research Applications

Synthesis and Biological Activity

2-Methyl-1,8-naphthyridine-3-carbohydrazide has been utilized in the synthesis of various compounds with potential biological activities. For instance, its derivatives have been synthesized and screened for antimicrobial properties. One study synthesized esters of 2-Methyl-1,8-naphthyridine-3-carbamic Acid, which exhibited antimicrobial activity (Ramesh & Sreenivasulu, 2004).

Structural Analysis

The compound has also been a subject of structural analysis. In a study, the naphthyridine ring system of a related compound was found to be essentially planar, with significant implications for its chemical behavior (Deeba et al., 2009).

Advances in Chemistry

Further, this compound has been discussed in broader reviews of naphthyridine chemistry, highlighting its importance and applications in various synthetic procedures and its biological significance (Fadda, El-Hadidy, & Elattar, 2015).

Cytotoxicity and Antitumor Agents

This compound has been used as a starting material in the synthesis of derivatives for investigation as cytotoxic and antitumor agents. Various derivatives have shown promising results against different cancer cell lines (Fadda, Defrawy, & El-Hadidy, 2012). Another study synthesized substituted derivatives to be used as cytotoxic and antioxidant agents, with some compounds showing significant activity in vitro (Abu-Melha, 2017).

Novel Derivative Synthesis

Novel derivatives of this compound have been synthesized for various applications, including potential antimicrobial agents (Venkateshwarlu, Chaitanya, & Dubey, 2012). Another example is the synthesis of chiral linear carboxamides with incorporated peptide linkage, which were tested for antimicrobial properties (Khalifa et al., 2016).

Mechanism of Action

While the exact mechanism of action for 2-Methyl-1,8-naphthyridine-3-carbohydrazide is not known, naphthyridines and their derivatives have displayed multiple biological activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .

Future Directions

Given the diverse biological activities of naphthyridines and their derivatives, there is considerable interest in further exploring their potential applications, particularly in medicinal chemistry and materials science . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

properties

IUPAC Name |

2-methyl-1,8-naphthyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-6-8(10(15)14-11)5-7-3-2-4-12-9(7)13-6/h2-5H,11H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWHXKSTDXZMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563267 | |

| Record name | 2-Methyl-1,8-naphthyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120765-21-1 | |

| Record name | 2-Methyl-1,8-naphthyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B3046122.png)

![2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole](/img/structure/B3046127.png)

![1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine](/img/structure/B3046136.png)

![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046138.png)